molecular formula C34H46N6O2 B14236635 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline CAS No. 316804-13-4

4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline

Cat. No.: B14236635
CAS No.: 316804-13-4
M. Wt: 570.8 g/mol
InChI Key: UBVCIYBJSJYCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline is a complex organic compound characterized by its azo groups and nitrophenyl substituents. This compound is part of the azo dye family, known for their vivid colors and applications in various industries, including textiles and printing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as N,N-dioctylaniline, under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline undergoes several types of chemical reactions:

    Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Reduction: Sodium dithionite in an aqueous medium.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric and sulfuric acids for nitration.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of nitroso derivatives.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.

    Biology: Employed in staining techniques to highlight specific structures in biological tissues.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of colored polymers and as a colorant in plastics and textiles.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible isomerization between the E and Z forms. This isomerization can be triggered by light (photoisomerization) or by chemical means. The molecular targets and pathways involved include interactions with aromatic compounds and the formation of stable complexes with various substrates.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-aminophenyl)diazenyl]phenylamine
  • 2,2’-({4-[(E)-{2,5-Dimethoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}diazenyl]phenyl}imino)diethanol
  • 2-(Ethyl {4-[(4-nitrophenyl)diazenyl]phenyl}amino)ethanol

Uniqueness

4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline is unique due to its specific combination of azo groups and nitrophenyl substituents, which confer distinct chemical properties and reactivity. Its long alkyl chains (dioctyl groups) also enhance its solubility in non-polar solvents, making it suitable for various industrial applications.

Properties

CAS No.

316804-13-4

Molecular Formula

C34H46N6O2

Molecular Weight

570.8 g/mol

IUPAC Name

4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N,N-dioctylaniline

InChI

InChI=1S/C34H46N6O2/c1-3-5-7-9-11-13-27-39(28-14-12-10-8-6-4-2)33-23-19-31(20-24-33)37-35-29-15-17-30(18-16-29)36-38-32-21-25-34(26-22-32)40(41)42/h15-26H,3-14,27-28H2,1-2H3

InChI Key

UBVCIYBJSJYCQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.